Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate
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Overview
Description
Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which is then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with significant biological activities.
Indole-3-acetic acid: A plant hormone with various biological functions.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness
Methyl 2-(4-(hydroxy(oxido)amino)phenyl)-2,3,3a,4-tetrahydrochromeno(4,3-b)pyrrole-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
67133-33-9 |
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Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-(4-nitrophenyl)-2,3,3a,4-tetrahydrochromeno[4,3-b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H16N2O5/c1-25-19(22)16-14-10-26-15-5-3-2-4-13(15)18(14)20-17(16)11-6-8-12(9-7-11)21(23)24/h2-9,14,16-17H,10H2,1H3 |
InChI Key |
VTGMFJUALAFNIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2COC3=CC=CC=C3C2=NC1C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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